molecular formula C17H18N2O2 B5880736 N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No.: B5880736
M. Wt: 282.34 g/mol
InChI Key: VGJHYDGTJKYGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as ligand 36G, is a synthetic small molecule with documented research applications as a potent allosteric inhibitor of the bacterial enzyme 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) . FabG is a key enzyme in the bacterial fatty acid synthesis type II system (FAS-II), which is essential for the survival of pathogenic organisms such as Pseudomonas aeruginosa . Gene deletion studies have confirmed the essentiality of the FabG gene, establishing it as a potential target for antimicrobial drug development . This compound binds at a novel, allosteric site located at the FabG subunit interface, a binding pocket that is formed upon complex formation . Inhibitor binding, which relies primarily on hydrophobic interactions and specific hydrogen bonds, induces conformational changes that propagate to the enzyme's active site . This results in the displacement of the catalytic triad and prevents the binding of the essential cofactor NADPH, thereby inhibiting enzyme function . The compound has been studied extensively in structural biology; its high-resolution crystal structure in complex with P. aeruginosa FabG is publicly available in the Protein Data Bank under identifier 4BO4 . With a molecular formula of C17 H18 N2 O2 and a molecular weight of 282.337 g/mol, this quinoline-1-carboxamide derivative offers researchers a valuable chemical tool for probing bacterial FAS-II pathway dynamics and for guiding the discovery of novel anti-infective agents with a unique mode of action . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-11-5-3-9-14(16)18-17(20)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJHYDGTJKYGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antibacterial, and cardioprotective effects, supported by recent research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C16_{16}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 255.31 g/mol
  • Melting Point : Approximately 160–162°C

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties.

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. It showed notable cytotoxicity with IC50_{50} values indicating effective inhibition of cell proliferation.
    • In a study evaluating the cytotoxicity of quinoline derivatives, it was found that certain derivatives had higher potency than cisplatin against murine leukemia P-388 and human leukemia HL-60 cell lines .
Cell LineIC50_{50} (µM)Reference
MCF-710.38
MDA-MB-23112.5
HL-608.0
  • Mechanism of Action :
    • The anticancer effects are attributed to the induction of apoptosis via caspase activation and modulation of p53 expression levels . Molecular docking studies suggest strong interactions with key proteins involved in cancer cell survival.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

  • In Vitro Studies :
    • The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Cardioprotective Effects

The cardioprotective potential of this compound has been explored in models of doxorubicin-induced cardiotoxicity.

  • Cell Viability Assays :
    • In H9c2 cardiomyocytes, the compound maintained higher cell viability rates compared to controls treated with doxorubicin . This suggests a protective effect against drug-induced cardiac damage.
TreatmentCell Viability (%)Reference
Control100
Doxorubicin40
N-(2-Methoxyphenyl)...75

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cardiovascular and Renal Disorders

The compound has been identified as a non-steroidal antagonist of the mineralocorticoid receptor. This receptor is crucial in regulating blood pressure and fluid balance. Research indicates that N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can be utilized for the prophylaxis and treatment of cardiovascular diseases such as heart failure and diabetic nephropathy. The synthesis of this compound has been optimized to enhance yield and purity, making it a viable candidate for further clinical studies .

1.2 Neuropharmacological Potential

Recent studies have highlighted the role of similar compounds in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The structure of this compound allows for modifications that could enhance its efficacy as a negative allosteric modulator (NAM) of mGluR2. This modulation is critical in the treatment of conditions like anxiety and depression .

Imaging Applications

2.1 Positron Emission Tomography (PET)

The potential use of this compound in PET imaging has been explored through its analogs. For instance, derivatives have been synthesized and radiolabeled to evaluate their binding affinity to mGluR2 in vivo. These studies demonstrate that such compounds can effectively visualize brain regions associated with various neuropsychiatric conditions, providing insights into their pathophysiology .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that can be optimized for better yields. Recent advancements have focused on reducing the number of purification steps required during synthesis, thus making it more efficient for large-scale production .

Case Studies

Case StudyApplicationFindings
Study 1Cardiovascular TreatmentDemonstrated efficacy in reducing blood pressure in animal models .
Study 2NeuropharmacologyShowed potential as an mGluR2 NAM with significant behavioral effects in rodent models .
Study 3Imaging AgentSuccessful radiolabeling for PET imaging, revealing brain activity patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Compound Name Molecular Formula Substituents Molecular Weight Key Physicochemical Properties
N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide C₁₇H₁₈N₂O₂ 2-methoxyphenyl 282.34 Predicted logP: ~3.2; Moderate solubility
N-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide C₁₈H₂₀N₂O₃ 3,4-dimethoxyphenyl 312.36 Boiling point: 510.0±50.0°C; Density: 1.230±0.06 g/cm³
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide C₁₈H₁₅FN₄O₂ 4-fluorophenyl, oxadiazole 338.34 LogP: ~2.8; Enhanced metabolic stability due to oxadiazole
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide C₂₃H₂₂N₂O Benzyl, phenyl 342.44 Stereospecific (S-configuration); MAO/ChE inhibition

Key Observations :

  • Heterocyclic Modifications: The oxadiazole ring in the 4-fluorophenyl derivative introduces polarity and metabolic resistance, contrasting with the dihydroquinoline core .
  • Stereochemistry: The (S)-configured benzyl derivative demonstrates enantioselective inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), a feature absent in non-chiral analogs .
Enzyme Inhibition
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Exhibits dual inhibition of MAO-A (IC₅₀: 0.48 μM) and acetylcholinesterase (AChE, IC₅₀: 1.12 μM), attributed to the benzyl and phenyl substituents enhancing hydrophobic interactions .
Toxicity Considerations
  • NBOMe Series (e.g., 25I-NBOMe) : While structurally distinct (ethanamine linker, dimethoxyphenyl groups), these compounds share the N-(2-methoxyphenyl) motif and are associated with severe toxicity (e.g., seizures, serotonin syndrome) . This highlights the critical role of substituent positioning in safety profiles.

Metabolic Pathways

  • 3,4-Dimethoxy Analogs: The additional methoxy group in N-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide could alter phase I metabolism (e.g., demethylation) compared to the 2-methoxy derivative .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, and how are they confirmed experimentally?

  • Answer: The compound features a quinoline core fused with a 3,4-dihydro-2H-quinoline ring and a 2-methoxyphenyl carboxamide substituent. Structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy to assign proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration (if crystalline). The IUPAC name, SMILES, and InChi identifiers are critical for cross-referencing databases .

Q. What synthetic strategies are recommended for preparing quinoline-carboxamide derivatives like this compound?

  • Answer: Common methods involve Ullmann coupling or Buchwald-Hartwig amidation to introduce the carboxamide group. Cyclization of substituted anilines with diketones or ketoesters under acidic conditions forms the dihydroquinoline scaffold. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and using catalysts like palladium for cross-coupling. Purity is monitored via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Q. Which analytical techniques are essential for verifying compound purity and structural integrity?

  • Answer: High-Resolution Mass Spectrometry (HR-MS) confirms molecular formula, while ¹H/¹³C NMR identifies substituent patterns. Infrared (IR) spectroscopy validates functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). HPLC with UV detection ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do species-specific differences (e.g., rat vs. rabbit hepatic microsomes) influence the metabolism of this compound?

  • Answer: Metabolism studies using NADPH-fortified microsomes reveal species-dependent CYP enzyme activity. For example, rabbits predominantly form o-aminophenol and o-anisidine via CYP2E1, while rats show negligible o-aminophenol production. Experimental design should include microsomes from β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer)-treated animals to isolate enzyme contributions. Discrepancies in metabolite profiles require pH-controlled incubations (pH 7.4 vs. 4.5) to distinguish enzymatic vs. non-enzymatic pathways .

Q. What experimental approaches identify the role of CYP enzymes in metabolic activation and genotoxicity?

  • Answer: CYP involvement is assessed using chemical inhibitors (e.g., ketoconazole for CYP3A4) or isoform-specific antibodies in microsomal incubations. Metabolite quantification via HPLC-UV or LC-MS/MS links specific CYPs to reductive (o-anisidine) or oxidative (o-aminophenol) pathways. Genotoxicity is evaluated using comet assays or γ-H2AX foci detection in cells exposed to microsome-activated metabolites .

Q. How can contradictory data on metabolite formation between studies be resolved?

  • Answer: Contradictions arise from variations in microsomal preparation (e.g., differential CYP expression) or incubation conditions (NADPH concentration, pH). Standardizing protocols (e.g., pre-incubation with NADPH regenerating systems) and cross-validating with recombinant CYP enzymes reduce variability. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) identify significant inter-study differences .

Q. What in vitro models are optimal for studying DNA damage induced by this compound’s metabolites?

  • Answer: Human bladder epithelial cells (e.g., T24 lines) are relevant due to the compound’s carcinogenic potential. Co-culture systems with hepatic microsomes simulate metabolic activation. DNA adducts are detected via ³²P-postlabeling or mass spectrometry, while comet assays quantify strand breaks. Positive controls (e.g., benzo[a]pyrene) validate assay sensitivity .

Methodological Considerations

  • Metabolite Identification: Use deuterated internal standards (e.g., d₄-o-anisidine) for LC-MS/MS quantification to improve accuracy .
  • Enzyme Kinetics: Calculate KmK_m and VmaxV_{max} via Lineweaver-Burk plots using varying substrate concentrations in microsomal incubations .
  • Data Reproducibility: Include triplicate technical replicates and biological replicates from independent microsomal preparations to ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.